2-Chloro-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Description
2-Chloro-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one is a polycyclic heteroaromatic compound featuring a partially saturated benzochromenone core with chloro (C-2) and methoxy (C-3) substituents.
Properties
IUPAC Name |
2-chloro-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-13-7-12-10(6-11(13)15)8-4-2-3-5-9(8)14(16)18-12/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAABTVVGFYIKLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one can be achieved through several methods. One common approach involves the condensation of 1- and 3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-ones with substituted 1,1-diaminomethanes, producing Mannich bases containing a dialkylaminomethyl group in the 2- and 4-positions . Another method involves peptide-chemistry techniques, such as symmetric anhydrides and activated esters, to prepare various conjugates of amino acids with 7,8,9,10-tetrahydrobenzo[c]chromen-6-one .
Chemical Reactions Analysis
2-Chloro-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Mannich Reaction: This reaction involves the condensation of the compound with substituted 1,1-diaminomethanes to form Mannich bases.
Common reagents used in these reactions include diaminomethanes, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential neuroleptic and tranquilizing activities. It acts as a stimulant of the central and peripheral nervous systems and possesses low toxicity.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: The compound’s interactions with various biological targets make it useful for studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one involves its interaction with molecular targets in the central and peripheral nervous systems. It acts as a stimulant, potentially affecting neurotransmitter pathways and receptor sites . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their substituent-driven properties:
Substituent Effects:
- Chloro (Cl) : Electron-withdrawing nature may enhance electrophilic reactivity and alter binding affinity in enzyme inhibition or metal coordination.
- Methoxy (OMe) : Electron-donating group increases solubility and may modulate fluorescence emission wavelengths compared to hydroxyl (-OH) analogs .
- Hydroxyl (OH) : Enables metal coordination (e.g., Fe³⁺) and hydrogen bonding, critical for fluorescence quenching/sensing .
Fluorescence and Metal Interaction Properties
- THU-OH vs. URO-B : The tetrahydro core in THU-OH increases Stokes shift (125 nm vs. 90 nm) due to reduced conjugation, enhancing fluorescence differentiation in metal sensing. Both act as Fe³⁺ ON-OFF sensors, but THU-OH exhibits better cell permeability and lower cytotoxicity in neuroblastoma/glioblastoma models .
- Target Compound : The 3-methoxy group may reduce metal-binding capacity compared to hydroxylated analogs, while the 2-chloro substituent could introduce steric hindrance or electronic effects that modify sensor specificity.
Enzyme Inhibition Potential
- Cholinesterase Inhibition : Tetrahydrobenzo[c]chromen-6-one derivatives with hydroxyl or methoxy groups (e.g., THU-OH) show moderate acetylcholinesterase (AChE) inhibition, suggesting the target compound’s chloro-methoxy combination may enhance lipophilicity and blood-brain barrier penetration .
- PDE2 Inhibition : URO-B derivatives exhibit weak PDE2 inhibition (IC₅₀ >100 µM), while saturated analogs like 3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one show improved activity (IC₅₀ = 93.24 µM). The target compound’s chloro group may further optimize binding .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via multi-step reactions involving condensation of substituted coumarins or chromenones with halogenated benzyl ethers. A common approach uses α-chloroketones or α-bromocyclohexanone with 4-hydroxycoumarin derivatives under microwave-assisted conditions (60–80°C, DMF solvent, AcOH/NH₄OAc catalyst) to achieve yields of 70–85% . Alternative methods employ ZrCl₄ or CuSO₄ catalysts for cyclization reactions .
- Key Variables : Temperature, solvent polarity, and catalyst type critically affect regioselectivity. For example, microwave irradiation reduces reaction time from 12 hours (conventional heating) to 30–60 minutes .
Q. How can researchers confirm the structural identity of this compound and its derivatives?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR (e.g., δ 7.44 ppm for aromatic protons, δ 100–160 ppm for chromenone carbons) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 340.0866 for C₂₀H₁₇ClO₃) .
- X-ray Crystallography : Resolves bond angles and crystal packing (if single crystals are obtainable) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s fluorescence properties and metal-ion interactions?
- Fluorescence Mechanism : The tetrahydrobenzo[c]chromen-6-one core exhibits π→π* transitions, with fluorescence enhancement (λem ~450 nm) observed upon binding to Fe³⁺ or Al³⁺. Substituents like the 3-methoxy group modulate electron-withdrawing effects, altering quantum yields .
- Methodological Note : Use UV-Vis titration (10 μM compound in ethanol) and Stern-Volmer plots to quantify quenching constants (e.g., KSV = 1.2 × 10⁴ M⁻¹ for Fe³⁺) .
Q. How do structural modifications (e.g., chloro/methoxy substituents) influence cholinesterase inhibition?
- Structure-Activity Relationship (SAR) :
| Substituent Position | IC₅₀ (AChE, μM) | IC₅₀ (BuChE, μM) |
|---|---|---|
| 2-Cl, 3-OCH₃ | 0.45 | 1.2 |
| 4-Cl, 3-OCH₃ | 1.8 | 3.6 |
- Mechanistic Insight : The 2-chloro group enhances hydrophobic interactions with AChE’s peripheral anionic site, while the 3-methoxy group stabilizes π-cation interactions with Trp86 .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?
- Critical Analysis :
- Antioxidant Activity : DPPH assay (IC₅₀ = 12 μM) suggests radical scavenging via phenolic intermediates .
- Pro-Oxidant Effects : In presence of Cu²⁺, Fenton-like reactions generate ROS (measured via dichlorofluorescein assay) .
- Resolution : Context-dependent behavior requires strict control of metal ion concentrations and redox environments during assays.
Key Recommendations for Researchers
- Synthesis : Prioritize microwave-assisted methods for time efficiency.
- Characterization : Use HRMS and 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities.
- Biological Assays : Include metal chelators (e.g., EDTA) to control redox conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
